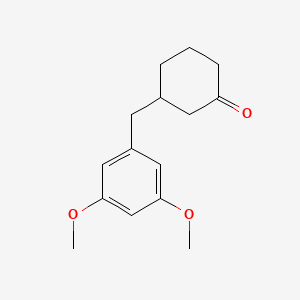

3-(3,5-Dimethoxybenzyl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)6-11-4-3-5-13(16)7-11/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYNVVLQMUBGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2CCCC(=O)C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642360 | |

| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-03-0 | |

| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3,5-Dimethoxybenzyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound featuring a cyclohexanone core substituted with a 3,5-dimethoxybenzyl group. Its structure combines a cyclic ketone with an aromatic ether, suggesting potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data and insights from structurally related compounds.

Chemical and Physical Properties

While specific experimental data for 3-(3,5-Dimethoxybenzyl)cyclohexanone is limited in publicly accessible literature, its fundamental properties can be summarized. Further physical characteristics such as melting and boiling points have not been definitively reported.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2] |

| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one | [1] |

| CAS Number | 898785-03-0 | [1] |

| Density | 1.083 g/cm³ | [3] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not available |

Synthesis

General Experimental Protocol for Synthesis

Materials:

-

Cyclohexanone

-

3,5-Dimethoxybenzyl chloride

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Enolate Formation: To a solution of cyclohexanone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a molar equivalent of a strong base like sodium hydride at 0 °C. Allow the mixture to stir for a designated period (e.g., 30-60 minutes) to ensure the complete formation of the cyclohexanone enolate.

-

Alkylation: Slowly add a solution of 3,5-dimethoxybenzyl chloride in anhydrous THF to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding a dilute aqueous solution of HCl. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Logical Workflow for Synthesis:

Spectral Characterization

Specific spectral data for 3-(3,5-Dimethoxybenzyl)cyclohexanone is not available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the dimethoxybenzyl group, the benzylic protons, the methoxy groups, and the protons of the cyclohexanone ring. The protons alpha to the carbonyl group would be shifted downfield.

-

¹³C NMR: The spectrum should display a characteristic signal for the carbonyl carbon in the cyclohexanone ring (typically in the range of 200-220 ppm). Signals for the aromatic carbons, the benzylic carbon, the methoxy carbons, and the aliphatic carbons of the cyclohexanone ring would also be present.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected around 1715 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons, as well as C-O stretching for the methoxy groups, would also be observed.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (248.32 g/mol ). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of methoxy groups.

Potential Biological Activity and Signaling Pathways

There is currently no direct experimental evidence detailing the biological activity or mechanism of action of 3-(3,5-Dimethoxybenzyl)cyclohexanone in the public domain. However, one source suggests a potential interaction with N-methyl-D-aspartate (NMDA) receptors, classifying it as a derivative of ketamine.[1] This suggests that it could have applications in neuroscience research, potentially as a modulator of glutamatergic neurotransmission.

If 3-(3,5-Dimethoxybenzyl)cyclohexanone does act as an NMDA receptor antagonist, its mechanism would involve blocking the ion channel of the receptor, thereby inhibiting the influx of Ca²⁺ ions. This action can lead to downstream effects on various signaling pathways involved in synaptic plasticity, excitotoxicity, and neurotransmission.

Hypothesized Signaling Pathway:

It is crucial to emphasize that this proposed mechanism is speculative and requires experimental validation.

Conclusion

3-(3,5-Dimethoxybenzyl)cyclohexanone is a compound with a well-defined chemical structure but limited publicly available experimental data regarding its physical properties, detailed synthesis protocols, and biological activity. The information provided in this guide, based on its molecular structure and data from related compounds, offers a foundational understanding for researchers and professionals in drug development. Further experimental investigation is necessary to fully elucidate its chemical behavior and potential pharmacological applications. The synthetic and analytical approaches outlined herein provide a framework for such future studies.

References

An In-depth Technical Guide to 3-(3,5-Dimethoxybenzyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(3,5-Dimethoxybenzyl)cyclohexanone, a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document details its molecular characteristics, a plausible experimental protocol for its synthesis, and predicted analytical data for its characterization.

Core Molecular and Physical Properties

3-(3,5-Dimethoxybenzyl)cyclohexanone, with the IUPAC name 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one, is a ketone and aromatic ether.[1] Its structure consists of a cyclohexanone ring substituted at the third position with a 3,5-dimethoxybenzyl group.[1] The molecular formula of this compound is C₁₅H₂₀O₃, and it has a molecular weight of 248.32 g/mol .[1]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Notes |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Density | 1.083 g/cm³ | Data for this specific compound. |

| Melting Point | Not available | Data for this specific compound is not readily available in the literature. |

| Boiling Point | Not available | Data for this specific compound is not readily available in the literature. |

| ¹H NMR | Predicted | Aromatic H (C₂', C₄', C₆'): ~δ 6.3-6.4 ppm. Methoxy H (-OCH₃): ~δ 3.78 ppm. Benzyl H (-CH₂-Ar): ~δ 2.5-2.7 ppm. Cyclohexanone H: ~δ 1.2-2.5 ppm. |

| ¹³C NMR | Predicted | Carbonyl C (C=O): ~δ 211 ppm. Aromatic C: ~δ 161, 141, 106, 98 ppm. Methoxy C (-OCH₃): ~δ 55 ppm. Benzyl C (-CH₂-Ar): ~δ 45 ppm. Cyclohexanone C: ~δ 25-50 ppm. |

| IR Spectroscopy | Predicted | C=O stretch: ~1710 cm⁻¹ (strong). C-O stretch (aromatic ether): ~1205, 1065 cm⁻¹. C-H stretch (sp³): ~2850-2950 cm⁻¹. Aromatic C=C stretch: ~1600, 1460 cm⁻¹. |

| Mass Spectrometry | Predicted | Molecular Ion [M]⁺: m/z 248. Key fragments may include loss of the methoxy group (m/z 217) or cleavage of the benzyl group. |

Note: Spectroscopic data are predicted based on known values for structurally similar compounds and general principles of spectroscopy. Experimental verification is required.

Experimental Protocols

The synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone can be achieved via the alkylation of cyclohexanone with a suitable 3,5-dimethoxybenzyl halide. The following protocol is an adapted procedure based on general methods for α-alkylation of ketones.

Synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Cyclohexanone

-

Sodium hydroxide (NaOH)

-

Ethanol (or Methanol)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

-

Addition of Reagents: To the stirred solution, add cyclohexanone (1.5 equivalents). Then, add 3,5-dimethoxybenzyl chloride (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Logical and Experimental Workflows

The synthesis and purification process can be visualized as a clear workflow, ensuring reproducibility and clarity for laboratory professionals.

Caption: Synthesis and Purification Workflow.

This technical guide provides foundational information for researchers working with 3-(3,5-Dimethoxybenzyl)cyclohexanone. Further experimental work is necessary to confirm the predicted properties and optimize synthetic protocols.

References

An In-Depth Technical Guide to 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one, a novel synthetic compound with potential applications in pharmaceutical research and drug development. Although direct experimental data for this specific molecule is limited, this document compiles and extrapolates information from closely related structural analogs to provide insights into its synthesis, potential biological activity, and relevant experimental protocols. The IUPAC name for the compound is 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities.

Chemical Identity and Properties

3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one is a ketone derivative with a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . The structure consists of a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.

| Property | Value | Source |

| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one | Internal |

| Molecular Formula | C₁₅H₂₀O₃ | Calculated |

| Molecular Weight | 248.32 g/mol | Calculated |

| Canonical SMILES | COC1=CC(CC2CCC(=O)CC2)C=C(C=1)OC | Calculated |

| InChI Key | InChI=1S/... | Calculated |

Note: Physical properties such as melting point, boiling point, and solubility have not been empirically determined for this specific compound and would require experimental investigation.

Proposed Synthesis

A plausible and efficient synthetic route for 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one is the Michael addition, a widely used method for the formation of carbon-carbon bonds.[1][2][3][4][5] This approach involves the conjugate addition of an enolate nucleophile to an α,β-unsaturated carbonyl compound.

Proposed Experimental Protocol: Michael Addition

-

Preparation of the Michael Acceptor: 3,5-Dimethoxybenzaldehyde is reacted with a suitable Wittig reagent, such as (triphenylphosphoranylidene)acetaldehyde, to form 3-(3,5-dimethoxyphenyl)acrylaldehyde.

-

Formation of the Enolate: Cyclohexanone is treated with a non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.

-

Michael Addition Reaction: The α,β-unsaturated aldehyde from step 1 is added to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure the completion of the conjugate addition.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one.

References

Unraveling the Biological Potential of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with a molecular structure that suggests potential for biological activity. This document provides a concise overview of the currently available, albeit limited, information regarding its purported biological effects. Initial data from non-peer-reviewed sources indicate potential anticancer properties and activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. However, a comprehensive in-depth technical guide with detailed experimental protocols and validated signaling pathways cannot be constructed at this time due to the absence of primary, peer-reviewed scientific literature.

Introduction

The quest for novel therapeutic agents has led to the synthesis and evaluation of a vast array of chemical entities. 3-(3,5-Dimethoxybenzyl)cyclohexanone, a molecule combining a cyclohexanone ring with a 3,5-dimethoxybenzyl substituent, has emerged as a compound of interest. The presence of the dimethoxybenzyl group, found in various biologically active natural products and synthetic compounds, and the cyclohexanone core, a feature of some pharmacologically active molecules, hints at its potential for interaction with biological systems. This document aims to consolidate the existing data on this compound to guide future research endeavors.

Reported Biological Activities

Preliminary information, primarily from a commercially available technical data sheet, suggests that 3-(3,5-Dimethoxybenzyl)cyclohexanone may possess anticancer and neuromodulatory activities.

Anticancer Activity

The compound has been reported to exhibit cytotoxic effects against several human cancer cell lines in in vitro assays. The reported IC50 values are summarized in the table below.

| Cell Line | Cancer Type | Reported IC50 (µM) |

| MCF-7 | Breast Cancer | 10 - 25[1] |

| HeLa | Cervical Cancer | 10 - 25[1] |

| A549 | Lung Cancer | 10 - 25[1] |

It is critical to note that these data originate from a single, non-peer-reviewed source and have not been independently confirmed in the scientific literature. Therefore, these values should be considered preliminary and indicative of a potential area for further investigation rather than established fact.

Potential Neuromodulatory Activity

Due to its structural similarity to ketamine, a known NMDA receptor antagonist, it has been suggested that 3-(3,5-Dimethoxybenzyl)cyclohexanone may also act as an antagonist at the NMDA receptor.[1] This hypothesis is further supported by the known neuropharmacological effects of other ketamine analogs.[2][3][4][5] If confirmed, this activity could suggest potential applications in areas such as anesthesia, analgesia, and the treatment of depression. However, direct experimental evidence for the interaction of 3-(3,5-Dimethoxybenzyl)cyclohexanone with NMDA receptors, or any other neuronal receptors like dopamine and serotonin receptors, is currently lacking in the public domain.

Experimental Protocols: A Critical Gap

A significant limitation in the current understanding of 3-(3,5-Dimethoxybenzyl)cyclohexanone is the absence of detailed experimental protocols in any publicly accessible scientific literature. To rigorously assess the reported biological activities, the following experimental details would be required:

-

For Anticancer Activity:

-

Cell Culture Conditions: Details of the cell lines, media, and incubation conditions.

-

Cytotoxicity Assay: Specifics of the assay used (e.g., MTT, XTT, SRB), including reagent concentrations, incubation times, and the method of IC50 value calculation.

-

Compound Preparation: Information on the solvent used to dissolve the compound and the final concentrations tested.

-

-

For NMDA Receptor Antagonist Activity:

-

Binding Assays: Protocols for radioligand binding assays to determine the affinity of the compound for the NMDA receptor.

-

Electrophysiology: Details of patch-clamp or other electrophysiological techniques to measure the effect of the compound on NMDA receptor-mediated currents.

-

In vivo studies: Protocols for animal models to assess the behavioral effects consistent with NMDA receptor antagonism.

-

Without these details, it is impossible to replicate the reported findings or to fully evaluate their validity.

Signaling Pathways and Mechanisms of Action: Uncharted Territory

The specific signaling pathways modulated by 3-(3,5-Dimethoxybenzyl)cyclohexanone remain to be elucidated. Based on the preliminary data, several hypothetical pathways could be involved.

Hypothetical Workflow for Investigating Anticancer Mechanism

To understand the mechanism behind its potential cytotoxicity, a logical experimental workflow would be necessary.

References

- 1. 3-(3,5-Dimethoxybenzyl)cyclohexanone | 898785-03-0 | Benchchem [benchchem.com]

- 2. Ketamine - Wikipedia [en.wikipedia.org]

- 3. A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Mechanisms of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dimethoxybenzyl)cyclohexanone, a synthetic derivative of cyclohexanone, has emerged as a compound of interest in oncological and immunological research. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its cytotoxic and anti-inflammatory properties. While initial hypotheses suggested interactions with neurotransmitter receptors, available data points towards a primary role in the induction of apoptosis in cancer cells and the modulation of inflammatory signaling pathways. This document provides a comprehensive overview of the reported biological activities, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated molecular pathways.

Core Mechanisms of Action

The principal biological activities attributed to 3-(3,5-Dimethoxybenzyl)cyclohexanone are its anti-cancer and anti-inflammatory effects. The compound has been reported to exert cytotoxic effects on various cancer cell lines and to suppress the production of pro-inflammatory mediators.

Anti-Cancer Activity: Induction of Apoptosis

3-(3,5-Dimethoxybenzyl)cyclohexanone has demonstrated cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The primary mechanism underlying its anti-neoplastic effect is the induction of programmed cell death, or apoptosis.

The apoptotic cascade initiated by this compound is reported to involve the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis. Furthermore, it is suggested to modulate the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family can lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade.

Table 1: Cytotoxic Activity of 3-(3,5-Dimethoxybenzyl)cyclohexanone

| Cell Line | Cancer Type | IC50 Value (µM) |

| MCF-7 | Breast Cancer | 10 - 25[1] |

| HeLa | Cervical Cancer | 10 - 25[1] |

| A549 | Lung Cancer | 10 - 25[1] |

Note: The IC50 values are reported as a range from a commercial supplier. Further validation from primary literature is recommended.

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

In addition to its cytotoxic effects, 3-(3,5-Dimethoxybenzyl)cyclohexanone is reported to possess anti-inflammatory properties. The mechanism for this activity is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

By inhibiting the NF-κB pathway, the compound effectively downregulates the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests a potential therapeutic application in inflammatory conditions where these cytokines play a pathological role.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which 3-(3,5-Dimethoxybenzyl)cyclohexanone exerts its biological effects.

Caption: Proposed intrinsic apoptosis pathway induced by 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Caption: Proposed mechanism of NF-κB pathway inhibition by 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Experimental Protocols

The following are generalized protocols for key experiments relevant to determining the mechanism of action of 3-(3,5-Dimethoxybenzyl)cyclohexanone, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-(3,5-Dimethoxybenzyl)cyclohexanone on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of 3-(3,5-Dimethoxybenzyl)cyclohexanone in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with 3-(3,5-Dimethoxybenzyl)cyclohexanone at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells: Live cells.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive cells: Necrotic cells.

-

NF-κB Activity Assay (Luciferase Reporter Assay)

Objective: To determine the inhibitory effect of 3-(3,5-Dimethoxybenzyl)cyclohexanone on NF-κB transcriptional activity.

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of 3-(3,5-Dimethoxybenzyl)cyclohexanone for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

-

Cell Lysis: After a defined stimulation period (e.g., 6-8 hours), lyse the cells.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated control.

Concluding Remarks

The available evidence suggests that 3-(3,5-Dimethoxybenzyl)cyclohexanone is a promising molecule with potential applications in cancer and inflammatory disease research. Its primary mechanisms of action appear to be the induction of apoptosis in cancer cells through the intrinsic pathway and the suppression of inflammation via inhibition of the NF-κB signaling cascade. While initial suggestions pointed towards interactions with neuronal receptors, there is currently a lack of direct experimental data to support these claims. Future research should focus on validating the reported cytotoxic and anti-inflammatory activities in peer-reviewed studies to provide more detailed quantitative data and to further elucidate the precise molecular targets and interactions of this compound. Such studies will be crucial for its potential development as a therapeutic agent.

References

The Therapeutic Potential of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the emerging therapeutic potential of the synthetic compound 3-(3,5-Dimethoxybenzyl)cyclohexanone. Drawing from available scientific literature, this paper consolidates current understanding of its biological activities, focusing on its anticancer, anti-inflammatory, and neuromodulatory properties. This guide presents quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound characterized by a cyclohexanone ring substituted with a 3,5-dimethoxybenzyl group. Its structural similarity to known pharmacologically active molecules, including derivatives of ketamine, has prompted investigations into its therapeutic applications. Preliminary studies suggest a multi-faceted pharmacological profile, with potential activities as an anticancer agent, an anti-inflammatory compound, and a modulator of the N-methyl-D-aspartate (NMDA) receptor. This whitepaper aims to synthesize the existing data on 3-(3,5-Dimethoxybenzyl)cyclohexanone to facilitate further research and development.

Anticancer Activity

Initial in vitro studies have demonstrated the cytotoxic effects of 3-(3,5-Dimethoxybenzyl)cyclohexanone against a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 10 - 25 |

| HeLa | Cervical Cancer | 10 - 25 |

| A549 | Lung Cancer | 10 - 25 |

Table 1: In vitro cytotoxicity of 3-(3,5-Dimethoxybenzyl)cyclohexanone against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of 3-(3,5-Dimethoxybenzyl)cyclohexanone was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells were then treated with various concentrations of 3-(3,5-Dimethoxybenzyl)cyclohexanone (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.

Putative Signaling Pathway in Cancer

While the precise mechanism remains under investigation, the structural motifs of 3-(3,5-Dimethoxybenzyl)cyclohexanone suggest potential interference with signaling pathways crucial for cancer cell proliferation and survival.

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity

The presence of the dimethoxybenzyl moiety in 3-(3,5-Dimethoxybenzyl)cyclohexanone suggests potential anti-inflammatory properties, as similar structures have been shown to modulate inflammatory pathways.

Expected Quantitative Data

Further research is required to determine specific IC50 values for the inhibition of key inflammatory mediators.

| Assay | Expected Metric | Target |

| COX-2 Inhibition Assay | IC50 (µM) | Cyclooxygenase-2 |

| Nitric Oxide (NO) Production Assay | IC50 (µM) | iNOS in Macrophages |

| Cytokine Release Assay (e.g., TNF-α) | IC50 (µM) | Pro-inflammatory Cytokines |

Table 2: Expected quantitative metrics for the anti-inflammatory activity of 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of 3-(3,5-Dimethoxybenzyl)cyclohexanone for 1 hour.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

-

Absorbance Reading: The absorbance is measured at 540 nm.

-

IC50 Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound, and the IC50 value is determined.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of compounds with a dimethoxybenzyl group are often attributed to the inhibition of the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Neuromodulatory Activity: NMDA Receptor Antagonism

The structural analogy of 3-(3,5-Dimethoxybenzyl)cyclohexanone to ketamine, a well-known NMDA receptor antagonist, suggests a potential role in modulating glutamatergic neurotransmission.

Expected Quantitative Data

Binding affinity and functional inhibition assays are necessary to quantify the interaction of the compound with the NMDA receptor.

| Assay | Metric | Target Site |

| Radioligand Binding Assay ([³H]MK-801) | Ki (µM) | PCP site on NMDA receptor |

| Electrophysiology (Patch-clamp) | IC50 (µM) | NMDA-mediated currents |

Table 3: Expected quantitative metrics for NMDA receptor antagonist activity.

Experimental Protocol: [³H]MK-801 Radioligand Binding Assay

This assay determines the binding affinity of the compound to the phencyclidine (PCP) site within the NMDA receptor channel.

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.

-

Assay Buffer: The assay is performed in a buffer containing Tris-HCl.

-

Incubation: Membranes are incubated with a fixed concentration of [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound, 3-(3,5-Dimethoxybenzyl)cyclohexanone. The incubation is carried out in the presence of glutamate and glycine to open the ion channel, allowing access to the PCP site.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Ki Calculation: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801). The IC50 value is determined from competition binding curves, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

NMDA Receptor Antagonism Workflow

The following diagram illustrates the experimental workflow for assessing NMDA receptor antagonism.

Caption: Experimental workflow for NMDA receptor antagonist characterization.

Conclusion and Future Directions

3-(3,5-Dimethoxybenzyl)cyclohexanone presents a promising scaffold for the development of novel therapeutic agents. The preliminary data on its anticancer activity are encouraging and warrant further investigation into its precise mechanism of action and in vivo efficacy. The structural features of the molecule strongly suggest potential anti-inflammatory and NMDA receptor antagonist properties. Future research should focus on obtaining robust quantitative data for these activities through the experimental protocols outlined in this guide. Elucidating the specific signaling pathways modulated by this compound will be critical in understanding its therapeutic potential and for guiding the design of more potent and selective analogs. This technical guide serves as a call to action for the scientific community to further explore the pharmacological profile of 3-(3,5-Dimethoxybenzyl)cyclohexanone.

In-depth Technical Guide: Investigating the Interaction of 3-(3,5-Dimethoxybenzyl)cyclohexanone with the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Cyclohexanone Derivatives as NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a well-established therapeutic target for a range of neurological and psychiatric disorders. Its modulation can influence synaptic plasticity, learning, and memory, while its dysregulation is implicated in excitotoxicity and neurodegeneration.

Cyclohexanone derivatives have emerged as a structural class of interest for the development of novel NMDA receptor antagonists. The cyclohexanone scaffold provides a versatile platform for chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. While specific data on the interaction of 3-(3,5-Dimethoxybenzyl)cyclohexanone with the NMDA receptor is not extensively documented in publicly available literature, its structural features warrant investigation into its potential as an NMDA receptor modulator. This guide outlines a comprehensive experimental framework to characterize the binding and functional activity of this compound at the NMDA receptor.

Hypothetical Interaction and Signaling Pathway

The following diagram illustrates the potential mechanism of action of 3-(3,5-Dimethoxybenzyl)cyclohexanone as an uncompetitive antagonist of the NMDA receptor, a common mechanism for cyclohexanone-based modulators. In this model, the compound binds within the ion channel pore, blocking the influx of Ca²⁺ and Na⁺.

Experimental Workflow for Characterization

To elucidate the interaction of 3-(3,5-Dimethoxybenzyl)cyclohexanone with the NMDA receptor, a two-stage experimental approach is proposed: initial determination of binding affinity followed by a functional characterization of its modulatory effects.

Detailed Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is designed to determine the binding affinity (Ki) of 3-(3,5-Dimethoxybenzyl)cyclohexanone for the NMDA receptor ion channel binding site, using the radiolabeled uncompetitive antagonist [³H]MK-801.

Materials:

-

Rat cortical membranes (prepared or commercially available)

-

[³H]MK-801 (specific activity ~20-30 Ci/mmol)

-

3-(3,5-Dimethoxybenzyl)cyclohexanone (test compound)

-

Unlabeled MK-801 (for non-specific binding determination)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in assay buffer to a final protein concentration of 0.1-0.2 mg/mL.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL of assay buffer for total binding wells.

-

50 µL of 10 µM unlabeled MK-801 for non-specific binding wells.

-

50 µL of [³H]MK-801 (final concentration ~1-2 nM).

-

100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol measures the functional antagonism of NMDA receptor-mediated calcium influx by 3-(3,5-Dimethoxybenzyl)cyclohexanone in a cell-based assay.

Materials:

-

HEK293 cells stably co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 1.8 mM CaCl₂, pH 7.4

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

NMDA and Glycine (co-agonists)

-

3-(3,5-Dimethoxybenzyl)cyclohexanone (test compound)

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating: Seed the HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

-

Washing: Wash the cells twice with 100 µL of assay buffer to remove excess dye.

-

Compound Pre-incubation: Add 50 µL of the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading (excitation ~485 nm, emission ~525 nm).

-

Agonist Addition: Add 50 µL of a solution containing NMDA (final concentration ~100 µM) and Glycine (final concentration ~10 µM) to stimulate the NMDA receptors.

-

Data Recording: Record the fluorescence intensity over time to measure the intracellular calcium concentration change.

-

Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC₅₀ value by plotting the percentage inhibition of the agonist response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates to be populated with the experimental data obtained from the assays described above.

Table 1: Binding Affinity of 3-(3,5-Dimethoxybenzyl)cyclohexanone at the NMDA Receptor

| Compound | Radioligand | Receptor Source | IC₅₀ (nM) | Ki (nM) |

| 3-(3,5-Dimethoxybenzyl)cyclohexanone | [³H]MK-801 | Rat Cortical Membranes | Experimental Value | Calculated Value |

| MK-801 (Control) | [³H]MK-801 | Rat Cortical Membranes | Experimental Value | Calculated Value |

Table 2: Functional Antagonism of the NMDA Receptor by 3-(3,5-Dimethoxybenzyl)cyclohexanone

| Compound | Cell Line | Agonists | IC₅₀ (µM) |

| 3-(3,5-Dimethoxybenzyl)cyclohexanone | HEK293 (GluN1/GluN2A) | NMDA/Glycine | Experimental Value |

| 3-(3,5-Dimethoxybenzyl)cyclohexanone | HEK293 (GluN1/GluN2B) | NMDA/Glycine | Experimental Value |

| Ifenprodil (Control) | HEK293 (GluN1/GluN2B) | NMDA/Glycine | Experimental Value |

Conclusion

This technical guide provides a rigorous and structured approach for the in-depth characterization of the interaction between 3-(3,5-Dimethoxybenzyl)cyclohexanone and the NMDA receptor. By following the outlined experimental workflow and protocols, researchers can generate the necessary quantitative data to determine the binding affinity and functional potency of this compound. The resulting data will be crucial for understanding its mechanism of action and for guiding further drug development efforts targeting the NMDA receptor.

An In-Depth Technical Guide to 3-(3,5-Dimethoxybenzyl)cyclohexanone: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this molecule. It details the synthetic routes for its preparation, its physicochemical properties, and explores its biological activities, including its anticancer and anti-inflammatory effects. The guide also delves into its putative mechanism of action, focusing on its interaction with the NF-κB signaling pathway. Detailed experimental protocols for crucial biological assays are provided to facilitate further research and development. All quantitative data has been summarized in structured tables, and logical relationships and experimental workflows are visualized through diagrams to ensure clarity and ease of comparison.

Introduction and Physicochemical Properties

3-(3,5-Dimethoxybenzyl)cyclohexanone is a ketone and aromatic ether with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1] Its structure features a cyclohexanone ring substituted at the third position with a 3,5-dimethoxybenzyl group.[1] This substitution introduces a chiral center at the C3 position of the cyclohexanone ring, leading to the existence of (R) and (S) enantiomers.[2] The presence of the bulky dimethoxybenzyl group suggests that the molecule likely adopts a chair conformation with the substituent in the equatorial position to minimize steric hindrance.[2]

Table 1: Physicochemical Properties of 3-(3,5-Dimethoxybenzyl)cyclohexanone

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol [1] |

| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one[1] |

| CAS Number | 898785-03-0 |

| Boiling Point | ºC at 760 mmHg |

| Density | 1.083g/cm³ |

Discovery and History

The precise historical details of the first synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone are not extensively documented in readily available literature, suggesting it may have been first synthesized as part of a larger chemical library or as an intermediate in a more complex synthesis. However, the synthesis of substituted cyclohexanones is a well-established area of organic chemistry, with foundational methods such as the Michael addition and Friedel-Crafts acylation being developed in the late 19th and early 20th centuries.[3][4] The specific combination of the 3,5-dimethoxybenzyl moiety with a cyclohexanone ring likely emerged from structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, given the known biological activities of both structural motifs. The 3,5-dimethoxybenzyl group is found in a variety of natural and synthetic compounds with demonstrated biological activities.

Synthesis and Characterization

The synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone can be achieved through several established synthetic routes in organic chemistry.

Synthesis via Michael Addition

A plausible and common method for the synthesis of 3-substituted cyclohexanones is the Michael addition reaction.[3][5] This would involve the reaction of a cyclohexanone enolate with a suitable Michael acceptor, such as 3,5-dimethoxybenzyl bromide.

Experimental Protocol: Synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone via Michael Addition (General Procedure)

-

Enolate Formation: To a solution of cyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate of cyclohexanone.

-

Michael Addition: A solution of 3,5-dimethoxybenzyl bromide in THF is then added to the enolate solution. The reaction mixture is stirred at low temperature for a specified period to allow for the conjugate addition to occur.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Synthesis via Friedel-Crafts Acylation followed by Reduction

An alternative approach involves an initial Friedel-Crafts acylation followed by subsequent reduction steps.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation (General Procedure)

-

Friedel-Crafts Acylation: 1,3-Dimethoxybenzene is reacted with cyclohexene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., dichloromethane). This would form a 2-(3,5-dimethoxybenzoyl)cyclohexene intermediate.

-

Reduction of the Double Bond: The resulting α,β-unsaturated ketone can be selectively reduced at the carbon-carbon double bond using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Reduction of the Ketone (optional, followed by oxidation): If the ketone is also reduced, a subsequent oxidation step (e.g., using pyridinium chlorochromate, PCC) would be necessary to regenerate the cyclohexanone.

Characterization

The structure of 3-(3,5-Dimethoxybenzyl)cyclohexanone would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of the atoms and the presence of the characteristic functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show the characteristic absorption bands for the ketone (C=O) and ether (C-O) functional groups.

Biological Activities and Therapeutic Potential

Preliminary research suggests that 3-(3,5-Dimethoxybenzyl)cyclohexanone and related structures possess promising biological activities, particularly in the areas of oncology and inflammation.

Anticancer Activity

Derivatives of cyclohexanone have been investigated for their cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for 3-(3,5-Dimethoxybenzyl)cyclohexanone are not widely published, related compounds have shown significant activity.

Table 2: In Vitro Anticancer Activity of Structurally Related Compounds

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Bis(benzylidene) cyclohexanones | A549 (Lung Cancer) | 0.48 ± 0.05 mM | [6] |

| 2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone | HT29 (Colon Cancer) | Data not quantified | [6] |

| 2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone | SW620 (Colon Cancer) | Data not quantified | [6] |

Note: The data presented is for structurally related compounds and not for 3-(3,5-Dimethoxybenzyl)cyclohexanone itself. Further studies are required to determine its specific activity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 3-(3,5-Dimethoxybenzyl)cyclohexanone (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity

Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[7]

Table 3: In Vivo Anti-inflammatory Activity of Structurally Related Compounds

| Compound Class | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| Aryl-cyclohexanone derivative | Carrageenan-induced paw edema in mice | Dose not specified | Significant reduction | [7] |

Note: The data presented is for a class of related compounds. Specific quantitative data for 3-(3,5-Dimethoxybenzyl)cyclohexanone is needed.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test compound, 3-(3,5-Dimethoxybenzyl)cyclohexanone, is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action

The biological effects of 3-(3,5-Dimethoxybenzyl)cyclohexanone are believed to be mediated through its interaction with key signaling pathways involved in cell survival and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some studies suggest that cyclohexanone derivatives may exert their effects by inhibiting this pathway.

Proposed Mechanism:

-

Inhibition of IKK: 3-(3,5-Dimethoxybenzyl)cyclohexanone may directly or indirectly inhibit the IκB kinase (IKK) complex.

-

Prevention of IκBα Degradation: Inhibition of IKK prevents the phosphorylation and subsequent ubiquitination and degradation of the inhibitory protein IκBα.

-

Sequestration of NF-κB: As IκBα remains bound to the NF-κB dimer (p50/p65), its nuclear translocation is blocked.

-

Downregulation of Target Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of the expression of pro-inflammatory and pro-survival genes.

Conclusion and Future Directions

3-(3,5-Dimethoxybenzyl)cyclohexanone represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its synthesis is achievable through established chemical reactions, and preliminary data on related compounds suggest significant biological activity. The putative mechanism of action involving the inhibition of the NF-κB pathway provides a strong rationale for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: A comprehensive study detailing the optimal synthesis and full spectroscopic characterization of 3-(3,5-Dimethoxybenzyl)cyclohexanone is warranted.

-

In-depth Biological Evaluation: Rigorous in vitro and in vivo studies are required to determine the specific anticancer and anti-inflammatory efficacy of this compound, including the determination of IC₅₀ and ED₅₀ values.

-

Mechanism of Action Studies: Further experiments are needed to confirm the inhibition of the NF-κB pathway and to explore other potential molecular targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will help to optimize the potency and selectivity of this chemical scaffold.

This technical guide provides a foundational understanding of 3-(3,5-Dimethoxybenzyl)cyclohexanone, highlighting its potential and outlining a clear path for future research and development.

References

- 1. 3-(3,5-Dimethoxybenzyl)cyclohexanone | 898785-03-0 | Benchchem [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol : Oriental Journal of Chemistry [orientjchem.org]

3-(3,5-Dimethoxybenzyl)cyclohexanone literature review

An In-depth Technical Guide on 3-(3,5-Dimethoxybenzyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with potential applications in medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, chemical properties, and putative biological activities. While specific experimental data for this compound is limited, this guide consolidates information on related structures to provide a predictive overview for researchers. Detailed methodologies for a plausible synthetic route, the Stork enamine alkylation, are presented. Furthermore, expected analytical data and a summary of the biological activities of structurally similar compounds are provided to guide future research and development efforts.

Chemical Properties and Synthesis

3-(3,5-Dimethoxybenzyl)cyclohexanone possesses a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . Its structure features a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.

Synthesis

A common and effective method for the α-alkylation of ketones is the Stork enamine synthesis. This method offers a milder alternative to traditional enolate alkylation and can provide better control over mono-alkylation. The synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone can be achieved by reacting the enamine of cyclohexanone with 3,5-dimethoxybenzyl halide.

Step 1: Formation of the Enamine (1-(Cyclohex-1-en-1-yl)pyrrolidine)

-

To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add pyrrolidine (1.2 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Alkylation of the Enamine

-

Dissolve the crude enamine from Step 1 in an anhydrous aprotic solvent such as dioxane or THF.

-

Add 3,5-dimethoxybenzyl bromide (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitoring by TLC).

-

The intermediate iminium salt will precipitate from the solution.

Step 3: Hydrolysis of the Iminium Salt

-

To the reaction mixture containing the iminium salt, add an aqueous solution of hydrochloric acid (e.g., 10% HCl) or a mixture of water and acetic acid.

-

Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the iminium salt back to the ketone.

-

After hydrolysis is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Synthesis Workflow Diagram

Caption: Stork enamine synthesis workflow for 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Analytical Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.4 - 6.3 | m | 3H | Aromatic protons of the dimethoxybenzyl group |

| ~ 3.75 | s | 6H | Methoxy protons (-OCH₃) |

| ~ 2.8 - 1.5 | m | 11H | Cyclohexanone and benzylic protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 211 | Carbonyl carbon (C=O) |

| ~ 160 | Aromatic carbons attached to methoxy groups |

| ~ 140 | Quaternary aromatic carbon |

| ~ 106 | Aromatic CH carbons (ortho to methoxy) |

| ~ 98 | Aromatic CH carbon (para to methoxy) |

| ~ 55 | Methoxy carbons (-OCH₃) |

| ~ 40 - 25 | Cyclohexanone and benzylic carbons |

Biological Activity (Inferred from Related Compounds)

Direct biological studies on 3-(3,5-Dimethoxybenzyl)cyclohexanone are not extensively reported. However, the structural motifs present in the molecule, namely the cyclohexanone core and the 3,5-dimethoxybenzyl group, are found in compounds with known biological activities.

Anticancer Activity

Derivatives of cyclohexanone have been investigated for their anticancer properties. For instance, certain diarylidene cyclohexanone derivatives have shown inhibitory effects on cancer cell lines. The 3,5-dimethoxy substitution pattern is also present in natural and synthetic compounds with demonstrated anticancer effects, such as combretastatin A-4.

Table 3: Anticancer Activity of Related Cyclohexanone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2,6-bis(4-chlorobenzylidene)cyclohexanone | Various | 1.5 - 5.0 | [1] |

| Curcumin (contains a diketone moiety) | Various | 5 - 50 | [2] |

Note: This data is for structurally related compounds and is provided for context. The activity of 3-(3,5-Dimethoxybenzyl)cyclohexanone may differ.

Antifungal Activity

The cyclohexanone scaffold is also a feature in some compounds with antifungal properties. The lipophilic nature of the benzyl group and the hydrogen bonding potential of the ketone oxygen could contribute to interactions with fungal cell membranes or enzymes.

Table 4: Antifungal Activity of Related Compounds

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| A synthetic cyclohexanone derivative | Candida albicans | 16 - 64 | [3] |

| Benzyl bromide derivatives | C. albicans | 250 - 1000 | [4] |

Note: This data is for structurally related compounds and is provided for context. The activity of 3-(3,5-Dimethoxybenzyl)cyclohexanone may differ.

Potential Signaling Pathway Involvement

Given the reported anticancer activities of structurally similar compounds, it is plausible that 3-(3,5-Dimethoxybenzyl)cyclohexanone could modulate signaling pathways critical for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Conclusion

3-(3,5-Dimethoxybenzyl)cyclohexanone is a compound of interest for further investigation in drug discovery. This technical guide has outlined a robust synthetic strategy via the Stork enamine alkylation and provided a predictive profile of its analytical characteristics. While direct biological data is currently lacking, the activities of related compounds suggest potential anticancer and antifungal properties, possibly through the modulation of key cellular signaling pathways. The information compiled herein serves as a valuable resource for researchers initiating studies on this and structurally related molecules. Further experimental validation of the synthesis, spectroscopic properties, and biological activities is warranted to fully elucidate the therapeutic potential of 3-(3,5-Dimethoxybenzyl)cyclohexanone.

References

A Technical Guide to 3-(3,5-Dimethoxybenzyl)cyclohexanone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and professionals interested in the procurement and application of 3-(3,5-Dimethoxybenzyl)cyclohexanone in a laboratory setting. This document provides a summary of available suppliers, key technical data, an overview of its synthesis, and insights into its biological activities and potential research applications.

Core Compound Information

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with the molecular formula C₁₅H₂₀O₃.[1] It belongs to the ketone and aromatic ether classes of organic molecules.[1] Its structure features a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.[1]

| Property | Value |

| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one[1] |

| CAS Number | 898785-03-0[1] |

| Molecular Formula | C₁₅H₂₀O₃[1] |

| Molecular Weight | 248.32 g/mol [1] |

| Canonical SMILES | COC1=CC(CC2CCCC(=O)C2)=CC(OC)=C1 |

Research-Grade Suppliers

For researchers requiring 3-(3,5-Dimethoxybenzyl)cyclohexanone for their studies, several chemical suppliers offer this compound in various quantities and purities. It is imperative to consult the respective supplier's certificate of analysis for lot-specific data.

| Supplier | Product Code | Purity | Available Quantities |

| Benchchem | 898785-03-0 | - | - |

| Fluorochem | F203846 | 97.0%[2] | 1 g, 2 g[3] |

| CymitQuimica | - | 97.0%[2] | - |

Data is subject to change. Please verify with the supplier.

Synthesis Overview

The synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone can be achieved through various organic synthesis routes. A common method involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone in the presence of a base.[1] Another reported synthetic pathway is the bromination of 3,5-dimethoxybenzyl alcohol followed by coupling with a cyclohexanone derivative.[1]

Below is a comparative table of synthetic routes based on available information:

| Method | Yield | Key Conditions |

| Bromination + Coupling | ~84% | PBr₃, -10 °C, silica gel purification[1] |

| Wittig-Horner-Emmons | 62% | Triethyl phosphite, 160 °C[1] |

Experimental Protocols & Workflow

While specific, detailed experimental protocols for the application of 3-(3,5-Dimethoxybenzyl)cyclohexanone are proprietary to individual research labs, a general workflow for its characterization and initial biological screening can be outlined.

Biological Activity and Potential Applications

3-(3,5-Dimethoxybenzyl)cyclohexanone has been investigated for a range of biological activities, making it a compound of interest for drug discovery and development.

Anti-inflammatory and Anti-cancer Properties

Research has indicated that this compound exhibits both anti-inflammatory and anti-cancer properties.[1] Its mechanism of action has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.

In a study involving MCF-7 breast cancer cells, 3-(3,5-Dimethoxybenzyl)cyclohexanone was found to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase.[1] Furthermore, in an in vivo study using a carrageenan-induced paw edema model in rats, the compound demonstrated a significant reduction in inflammation.[1]

Potential as an Anesthetic or Analgesic

Due to its structural similarity to ketamine, a well-known anesthetic and analgesic, 3-(3,5-Dimethoxybenzyl)cyclohexanone is also a subject of research in the field of anesthetics and pain management.[1] Further investigation is required to fully elucidate its potential in this area.

Conclusion

3-(3,5-Dimethoxybenzyl)cyclohexanone is a versatile research compound with demonstrated anti-inflammatory and anti-cancer properties, potentially acting through the inhibition of the NF-κB signaling pathway. Its availability from multiple suppliers facilitates its use in a wide range of research applications, from fundamental biological studies to preclinical drug development. The information provided in this guide serves as a foundational resource for scientists and researchers embarking on studies involving this promising molecule.

References

The Strategic Role of 3-(3,5-Dimethoxybenzyl)cyclohexanone Scaffolds in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular intermediates are paramount to the efficient discovery and development of novel therapeutics. Among these, the 3-(3,5-Dimethoxybenzyl)cyclohexanone scaffold has emerged as a cornerstone in the synthesis of a promising class of pharmaceutical agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, application, and experimental protocols associated with 3-(3,5-Dimethoxybenzyl)cyclohexanone and its derivatives, with a focus on their role as precursors to potent antitumor agents. The structural motif, characterized by a central cyclohexanone ring flanked by dimethoxybenzylidene moieties, has been shown to exhibit significant biological activity, making it a focal point of contemporary drug discovery efforts.

Core Synthesis and Pharmaceutical Application

The primary application of the 3-(3,5-Dimethoxybenzyl)cyclohexanone scaffold is as a key building block in the synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones. These compounds, which are structurally related to natural products like curcumin, have garnered significant attention for their therapeutic potential. A notable example is the synthesis of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone, a compound identified in patent literature as a potential antitumor agent.[1]

The synthesis of these pharmaceutically relevant molecules is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed reaction between a ketone (in this case, cyclohexanone or a substituted cyclohexanone) and an aldehyde (3,5-dimethoxybenzaldehyde). While the reaction can be conceptualized as proceeding through the intermediate 3-(3,5-Dimethoxybenzyl)cyclohexanone, it is often carried out as a one-pot synthesis where the bis-condensation product is the final isolated compound.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many bis(benzylidene)cyclohexanone derivatives is still under investigation, a significant body of research points towards their role as inhibitors of critical signaling pathways implicated in cancer cell proliferation and survival. The structural similarity to curcumin, a known modulator of multiple signaling pathways, suggests that these compounds may exert their anticancer effects through various mechanisms, including the inhibition of transcription factors such as NF-κB, downregulation of pro-inflammatory cytokines, and induction of apoptosis. The dimethoxy substitution pattern on the benzylidene rings is often crucial for enhancing the potency and bioavailability of these compounds.

dot

Caption: Postulated mechanism of action for bis(benzylidene)cyclohexanone derivatives.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of a representative pharmaceutically active compound derived from the 3-(3,5-dimethoxybenzyl)cyclohexanone scaffold: (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone.

Synthesis of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone

This synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation.

Materials:

-

Cyclohexanone

-

3,5-Dimethoxybenzaldehyde

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (2.2 equivalents) in ethanol.

-

Addition of Ketone: To the stirred solution, add cyclohexanone (1.0 equivalent).

-

Initiation of Condensation: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-